molecular formula C14H15N3O2 B7637160 4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one

4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one

Cat. No. B7637160
M. Wt: 257.29 g/mol
InChI Key: JJPDBHHIFDGHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PPOP, and has been the subject of numerous studies investigating its synthesis, mechanism of action, and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of PPOP is not fully understood. However, it has been proposed that PPOP acts as an inhibitor of various enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition.
Biochemical and Physiological Effects:
PPOP has been shown to exhibit various biochemical and physiological effects. For example, PPOP has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for the beneficial effects of PPOP in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of PPOP is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of PPOP is its potential toxicity. Therefore, careful consideration must be given to the dosage and administration of PPOP in lab experiments.

Future Directions

There are several future directions for research on PPOP. One of the most promising areas of research is the development of PPOP as a therapeutic agent for various neurological disorders. This will require further studies to determine the optimal dosage and administration of PPOP, as well as its potential side effects. Another area of research is the synthesis of novel derivatives of PPOP with improved potency and selectivity towards specific enzymes. This will require the development of new synthetic methods and the screening of large libraries of compounds. Overall, PPOP represents a promising avenue for research in the field of medicinal chemistry and neuroscience.

Synthesis Methods

The synthesis of PPOP involves the reaction of 5-phenyl-2-amino-1,3-oxazole with 1-(chloromethyl)-4-methylpiperazine. This reaction results in the formation of PPOP as a white crystalline solid. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

PPOP has been studied extensively for its potential applications in scientific research. One of the most promising applications of PPOP is in the field of medicinal chemistry. PPOP has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Therefore, PPOP has the potential to be developed as a therapeutic agent for these disorders.

properties

IUPAC Name

4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13-9-17(7-6-15-13)10-14-16-8-12(19-14)11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPDBHHIFDGHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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